

O-(2-Methyl-allyl)-hydroxylamine hydrochloride structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: O-(2-Methyl-allyl)-hydroxylamine hydrochloride

Cat. No.: B1610486

[Get Quote](#)

An In-Depth Technical Guide to the Structure and Synthesis of **O-(2-Methyl-allyl)-hydroxylamine Hydrochloride**

Introduction

O-(2-Methyl-allyl)-hydroxylamine hydrochloride, also known as 3-(aminoxy)-2-methyl-1-propene hydrochloride, is a key reagent in organic synthesis and medicinal chemistry.^{[1][2]} Its unique structure, combining a reactive hydroxylamine moiety with a methallyl group, makes it a valuable building block for creating complex molecules, particularly oximes and their derivatives. These derivatives are integral to the development of novel therapeutic agents and are widely used in drug discovery for applications such as bioconjugation and the formation of prodrugs. This guide provides a comprehensive overview of its structure, properties, and synthetic methodologies, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

O-(2-Methyl-allyl)-hydroxylamine hydrochloride is the hydrochloride salt of O-(2-methylprop-2-en-1-yl)hydroxylamine.^[3] The presence of the hydrochloride salt enhances its stability and handling properties, making it suitable for laboratory use.

Chemical Structure:

Key Properties:

Property	Value	Source
CAS Number	54149-64-3	[1]
Molecular Formula	C4H10CINO	[3]
Molecular Weight	123.58 g/mol	[1] [3]
IUPAC Name	O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride	[3]
Synonyms	3-(aminoxy)-2-methyl-1-propene hydrochloride	[1] [2]
Physical Form	White to off-white solid	[1]
Storage	Refrigerator	[1]
InChI Key	VRGVYBHREJFCJX-UHFFFAOYSA-N	[1] [2]

Synthesis Methodologies

The synthesis of O-alkyl hydroxylamines, including the title compound, typically involves the O-alkylation of a hydroxylamine equivalent, followed by deprotection to yield the free hydroxylamine, which is then isolated as a stable salt.[\[4\]](#) Below are two prevalent and effective synthetic strategies.

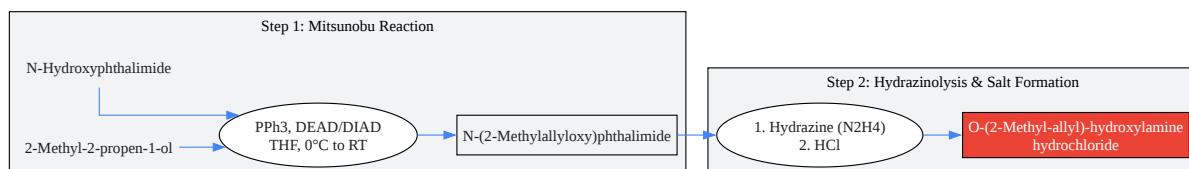
Method 1: Alkylation of N-Hydroxyphthalimide via Mitsunobu Reaction

This is a versatile and widely adopted method for preparing O-alkyl hydroxylamines from the corresponding alcohols.[\[4\]](#)[\[5\]](#) The process involves two key steps: the Mitsunobu reaction to form an N-alkoxyphthalimide intermediate, followed by hydrazinolysis to release the desired product.

Rationale: The Mitsunobu reaction provides a mild and efficient way to achieve O-alkylation of N-hydroxyphthalimide with a primary or secondary alcohol (in this case, 2-methyl-2-propen-1-ol). N-hydroxyphthalimide serves as a stable and effective hydroxylamine surrogate, preventing undesired N-alkylation.^{[4][6]} The subsequent deprotection with hydrazine is a standard procedure to cleave the phthalimide group.^[5]

Experimental Protocol:

Step 1: Synthesis of N-(2-Methylallyloxy)phthalimide


- To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq.), N-hydroxyphthalimide (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the mixture under reduced pressure.
- Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-(2-methylallyloxy)phthalimide.

Step 2: Synthesis of **O-(2-Methyl-allyl)-hydroxylamine Hydrochloride**

- Dissolve the N-(2-methylallyloxy)phthalimide (1.0 eq.) from the previous step in ethanol or dichloromethane (DCM).
- Add hydrazine monohydrate (1.5-2.0 eq.) to the solution and stir at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.
- Filter off the precipitate and wash it with the solvent used for the reaction.
- Concentrate the filtrate under reduced pressure.
- Dissolve the resulting oil in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

- Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to obtain **O-(2-Methyl-allyl)-hydroxylamine hydrochloride**.[\[5\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Mitsunobu-based synthesis of the target compound.

Method 2: Alkylation of Ethyl N-Hydroxycarbamate

This classical approach involves the alkylation of a protected hydroxylamine, followed by hydrolysis and salt formation. Ethyl N-hydroxycarbamate is an inexpensive and readily available starting material.

Rationale: The N-hydroxycarbamate is first deprotonated with a base to form a more nucleophilic oxygen anion, which then displaces a halide from the alkylating agent (2-methylallyl chloride or bromide) in a standard Williamson ether synthesis. The carbamate protecting group is subsequently removed under basic hydrolysis, and the resulting free hydroxylamine is trapped as its hydrochloride salt.[\[7\]](#)

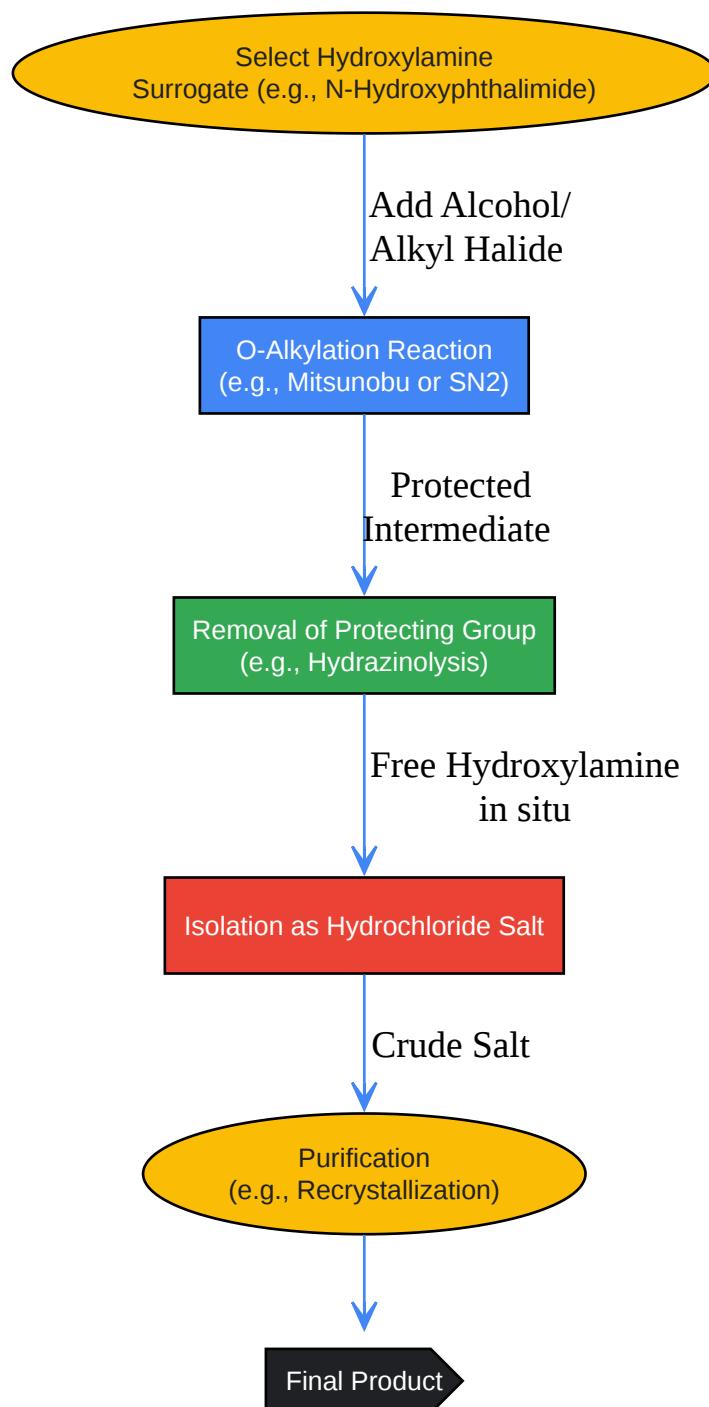
Experimental Protocol:

Step 1: Synthesis of Ethyl N-(2-Methylallyloxy)carbamate

- Prepare a solution of potassium hydroxide (1.1 eq.) in absolute ethanol.

- To this solution, add a solution of ethyl N-hydroxycarbamate (1.0 eq.) in absolute ethanol.
- Cool the mixture externally to maintain a temperature of 25 °C and add 2-methylallyl chloride or bromide (1.05 eq.) dropwise.
- After the addition is complete, heat the mixture under reflux for 2-3 hours.
- Cool the reaction mixture and filter off the potassium halide salt that has precipitated.
- Evaporate the ethanolic solution under reduced pressure to obtain the crude ethyl N-(2-methylallyloxy)carbamate.^[7]

Step 2: Hydrolysis and Salt Formation


- The crude intermediate from the previous step is subjected to hydrolysis using an aqueous solution of a strong base, such as potassium hydroxide.^[7]
- The mixture is heated to facilitate both hydrolysis and steam distillation of the liberated O-(2-methyl-allyl)-hydroxylamine.
- The distillate is collected in a receiver containing dilute hydrochloric acid to immediately form the stable hydrochloride salt.^[7]
- The aqueous acidic solution is then evaporated to dryness under reduced pressure.
- The resulting solid residue is recrystallized from a suitable solvent system (e.g., absolute ethanol/dry ether) to yield pure **O-(2-Methyl-allyl)-hydroxylamine hydrochloride**.^[7]

Comparative Summary of Synthetic Routes

Parameter	Method 1: Mitsunobu Reaction	Method 2: Alkylation of N-Hydroxycarbamate
Starting Alcohol/Halide	2-Methyl-2-propen-1-ol	2-Methylallyl chloride or bromide
Hydroxylamine Source	N-Hydroxyphthalimide	Ethyl N-hydroxycarbamate
Key Reagents	PPh ₃ , DEAD/DIAD, Hydrazine	KOH, HCl
Advantages	Mild reaction conditions, high yields, broad substrate scope. [4][5]	Uses inexpensive starting materials.[7]
Disadvantages	Stoichiometric amounts of phosphine oxide byproduct, cost of reagents.	Harsher conditions (reflux, strong base), potential for side reactions.[7]

General Synthetic Workflow

The synthesis of O-alkyl hydroxylamine hydrochlorides generally follows a protection-alkylation-deprotection strategy. This workflow ensures high selectivity for O-alkylation and provides the final product as a stable, easy-to-handle salt.

[Click to download full resolution via product page](#)

Caption: General workflow for O-alkyl hydroxylamine synthesis.

Conclusion

O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a versatile synthetic building block with significant applications in medicinal chemistry and drug development. The synthetic routes outlined in this guide, particularly the Mitsunobu-based approach, offer reliable and efficient methods for its preparation. A thorough understanding of these synthetic strategies, including the rationale behind reagent selection and reaction conditions, is crucial for researchers aiming to incorporate this valuable moiety into novel molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-(2-Methylallyl)hydroxylamine hydrochloride | 54149-64-3 [sigmaaldrich.com]
- 2. O-(2-Methyl-allyl)-hydroxylamine hydrochloride | 54149-64-3 [sigmaaldrich.com]
- 3. O-(2-Methyl-allyl)-hydroxylamine hydrochloride | C4H10CINO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxyamine Hydrochloride synthesis - [chemicalbook](https://www.chemicalbook.com) [chemicalbook.com]
- 7. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - [chemicalbook](https://www.chemicalbook.com) [chemicalbook.com]
- To cite this document: BenchChem. [O-(2-Methyl-allyl)-hydroxylamine hydrochloride structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1610486#o-2-methyl-allyl-hydroxylamine-hydrochloride-structure-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com